ethyl 5-[(benzylamino)carbonyl]-4-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate
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Overview
Description
ethyl 5-[(benzylamino)carbonyl]-4-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of thiophene derivatives, including ethyl 5-[(benzylamino)carbonyl]-4-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate, typically involves condensation reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific reaction conditions . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
ethyl 5-[(benzylamino)carbonyl]-4-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate can undergo various chemical reactions such as oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of medicinal chemistry and material science. Thiophene derivatives are known for their antimicrobial, antioxidant, anticorrosion, and anticancer activities . They are also used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . In medicinal chemistry, thiophene derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents .
Mechanism of Action
The mechanism of action of ethyl 5-[(benzylamino)carbonyl]-4-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, leading to their biological effects . For example, they may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate the activity of receptors involved in inflammation .
Comparison with Similar Compounds
ethyl 5-[(benzylamino)carbonyl]-4-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate can be compared with other thiophene derivatives such as ethyl 5-[(2-chlorobenzoyl)amino]-3-methylbenzo[b]thiophene-2-carboxylate and ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate These compounds share similar structural features but may differ in their biological activities and applications
Properties
Molecular Formula |
C21H20N2O4S2 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
ethyl 5-(benzylcarbamoyl)-4-methyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C21H20N2O4S2/c1-3-27-21(26)16-13(2)17(19(25)22-12-14-8-5-4-6-9-14)29-20(16)23-18(24)15-10-7-11-28-15/h4-11H,3,12H2,1-2H3,(H,22,25)(H,23,24) |
InChI Key |
ITSIFIVIUQPKCI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NCC2=CC=CC=C2)NC(=O)C3=CC=CS3 |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NCC2=CC=CC=C2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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